molecular formula C18H26FNO2 B5566219 [3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol

[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol

Cat. No. B5566219
M. Wt: 307.4 g/mol
InChI Key: ZMWKRYVDMVJOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol” often involves intricate chemical reactions aimed at introducing or modifying specific functional groups to achieve desired properties. For instance, Bisht et al. (2010) synthesized a series of cyclopropyl methanols, demonstrating the critical steps involved in the formation of complex molecules with significant biological activities, highlighting the use of specific reactants and conditions to achieve high-yield and targeted molecular structures (Bisht et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like “[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol” is crucial for understanding their chemical behavior and potential applications. Advanced analytical techniques, such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, are often employed to elucidate the precise arrangement of atoms within the molecule. For example, Prasad et al. (2018) and others have utilized these techniques to characterize novel bioactive heterocycles, providing insights into the molecular conformations and stability influenced by intra- and intermolecular interactions (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of “[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol” and its analogs can be explored through studies on their participation in various chemical reactions. This includes transformations under acidic or basic conditions, as well as reactions involving nucleophilic or electrophilic attack. Lim et al. (2002) investigated the ring opening of activated cyclopropanes, shedding light on the reactivity patterns of cyclopropyl-containing compounds under different conditions (Lim et al., 2002).

Scientific Research Applications

Antitubercular Activities

Compounds with cyclopropyl and methoxybenzyl groups have been investigated for their antitubercular properties. A study on a series of [4-(aryloxy)phenyl]cyclopropyl methanones, which were further reduced to respective methanols, demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis. One specific compound in this series showed promising activity in vivo in mice, suggesting potential applications in developing new antitubercular agents (Bisht et al., 2010).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could involve clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the lab .

properties

IUPAC Name

[3-(cyclopropylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO2/c1-22-16-5-6-17(19)15(9-16)11-20-8-2-7-18(12-20,13-21)10-14-3-4-14/h5-6,9,14,21H,2-4,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWKRYVDMVJOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC(C2)(CC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.